molecular formula C16H21BrN2OS B2374182 (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320421-62-1

(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2374182
CAS No.: 2320421-62-1
M. Wt: 369.32
InChI Key: UWMRORCHGFVUHK-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of phenyl compounds to introduce the bromophenyl group. The tetrahydrothiophenyl moiety can be synthesized through the cyclization of appropriate thiol precursors. The diazepane ring is often formed via cyclization reactions involving amines and dihalides. The final step usually involves coupling these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

(3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring may interact with amine receptors. The tetrahydrothiophenyl moiety can participate in sulfur-based interactions, contributing to the compound’s overall activity. These interactions can modulate biological pathways, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Bromophenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone stands out due to its combination of a bromophenyl group, a tetrahydrothiophenyl moiety, and a diazepane ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3-bromophenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2OS/c17-14-4-1-3-13(11-14)16(20)19-7-2-6-18(8-9-19)15-5-10-21-12-15/h1,3-4,11,15H,2,5-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMRORCHGFVUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Br)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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